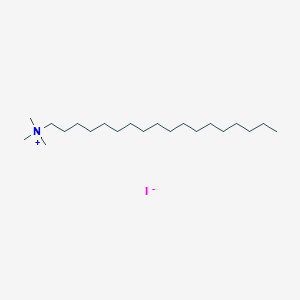

N,N,N-Trimethyloctadecan-1-aminium iodide

Description

The exact mass of the compound N,N,N-Trimethyloctadecan-1-aminium iodide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality N,N,N-Trimethyloctadecan-1-aminium iodide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N,N,N-Trimethyloctadecan-1-aminium iodide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

trimethyl(octadecyl)azanium;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H46N.HI/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(2,3)4;/h5-21H2,1-4H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIACZXUUKNSHAN-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC[N+](C)(C)C.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H46IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70431741 | |

| Record name | N,N,N-Trimethyloctadecan-1-aminium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70431741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

439.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4292-25-5 | |

| Record name | 1-Octadecanaminium, N,N,N-trimethyl-, iodide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4292-25-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N,N-Trimethyloctadecan-1-aminium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70431741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N,N-Trimethyloctadecan-1-aminium iodide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to N,N,N-Trimethyloctadecan-1-aminium iodide: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N,N-Trimethyloctadecan-1-aminium iodide, a quaternary ammonium salt, is a versatile molecule with a growing footprint in both industrial and biomedical research. Its unique amphiphilic architecture, comprising a long hydrophobic octadecyl chain and a hydrophilic quaternary ammonium headgroup, underpins its efficacy as a cationic surfactant, phase transfer catalyst, and antimicrobial agent. This guide provides a comprehensive overview of its fundamental properties, a detailed synthesis protocol, and an in-depth exploration of its current and emerging applications, with a particular focus on its potential in drug delivery systems.

Physicochemical Properties

A thorough understanding of the physicochemical properties of N,N,N-Trimethyloctadecan-1-aminium iodide is paramount for its effective application. These properties are summarized in the table below.

| Property | Value | Source(s) |

| Chemical Name | N,N,N-Trimethyloctadecan-1-aminium iodide | [1] |

| Synonyms | Trimethyl(octadecyl)azanium iodide, Stearyltrimethylammonium iodide | [1][2] |

| CAS Number | 4292-25-5 | [1][3] |

| Molecular Formula | C₂₁H₄₆IN | [1] |

| Molecular Weight | 439.5 g/mol | [1] |

| Appearance | White to off-white powder or crystalline solid | [3] |

| Melting Point | 238-241 °C (decomposes) | [2] |

| Solubility | Sparingly soluble in water, soluble in ethanol and other polar organic solvents | [4] |

| Critical Micelle Concentration (CMC) | The CMC is a crucial parameter for surfactants, representing the concentration at which micelles begin to form. For long-chain quaternary ammonium salts like this one, the CMC is typically in the low millimolar range in aqueous solutions. The exact value can be influenced by temperature, ionic strength, and the presence of other solutes.[5] |

Synthesis and Characterization

The synthesis of N,N,N-Trimethyloctadecan-1-aminium iodide is typically achieved through the quaternization of a tertiary amine with an alkyl halide. The most common route involves the reaction of octadecylamine with an excess of methyl iodide.

Synthesis Workflow

Caption: Schematic of a micelle formed by N,N,N-Trimethyloctadecan-1-aminium iodide.

This property is leveraged in formulations for personal care products like conditioners and shampoos, where it imparts antistatic and smoothing effects. [3]The determination of the CMC is crucial for optimizing these formulations and can be achieved through various methods, including surface tensiometry and fluorescence spectroscopy. [5][6]

Phase Transfer Catalysis

N,N,N-Trimethyloctadecan-1-aminium iodide serves as an efficient phase transfer catalyst (PTC), facilitating reactions between reactants in immiscible phases (e.g., aqueous and organic). [3][7]The quaternary ammonium cation forms an ion pair with the aqueous-phase reactant (e.g., a nucleophile), transporting it into the organic phase where it can react with the organic-soluble substrate. [8]

Caption: Mechanism of phase transfer catalysis.

The efficiency of a PTC is often related to the lipophilicity of the cation. [9][10]The long octadecyl chain in N,N,N-Trimethyloctadecan-1-aminium iodide enhances its solubility in the organic phase, making it an effective catalyst for various organic transformations, including nucleophilic substitutions and oxidations. [3][7]

Antimicrobial Activity

Quaternary ammonium compounds, in general, exhibit broad-spectrum antimicrobial activity against bacteria, fungi, and viruses. [3]The positively charged nitrogen atom interacts with the negatively charged components of microbial cell membranes, leading to membrane disruption and cell death. [11] Minimum Inhibitory Concentrations (MICs): The antimicrobial efficacy is quantified by the Minimum Inhibitory Concentration (MIC), the lowest concentration of the compound that prevents visible growth of a microorganism. While specific MIC values for N,N,N-Trimethyloctadecan-1-aminium iodide are not extensively reported in publicly available literature, related long-chain quaternary ammonium compounds have shown potent activity, particularly against Gram-positive bacteria. [11][12][13]For instance, similar compounds exhibit MICs in the low µg/mL range against strains like Staphylococcus aureus and Enterococcus faecalis. [11][14]

Applications in Drug Delivery

The self-assembly properties and biocompatibility of certain quaternary ammonium salts make them attractive for drug delivery applications. [3]They can be used to formulate various nano-sized drug delivery systems, such as micelles, liposomes, and nanoparticles, to enhance the solubility, stability, and bioavailability of therapeutic agents. [15][16][17] Potential Roles in Drug Formulations:

-

Solubilizing Agent: The hydrophobic core of the micelles can encapsulate poorly water-soluble drugs, increasing their apparent solubility in aqueous media.

-

Permeation Enhancer: The cationic nature of the molecule can facilitate the transport of drugs across biological membranes.

-

Nanoparticle Stabilizer: It can be used as a stabilizer in the formulation of polymeric or lipid-based nanoparticles, preventing their aggregation. [18]

Caption: Use in a drug delivery nanoparticle.

Safety and Handling

N,N,N-Trimethyloctadecan-1-aminium iodide is a hazardous substance and requires careful handling.

GHS Hazard Classification: [1]* Acute Toxicity, Oral (Category 4): Harmful if swallowed.

-

Acute Toxicity, Dermal (Category 3): Toxic in contact with skin.

-

Skin Corrosion/Irritation (Category 1C): Causes severe skin burns and eye damage.

-

Serious Eye Damage/Eye Irritation (Category 1): Causes serious eye damage.

-

Specific Target Organ Toxicity (Repeated Exposure) (Category 1): Causes damage to organs through prolonged or repeated exposure.

-

Hazardous to the Aquatic Environment, Acute Hazard (Category 1): Very toxic to aquatic life.

-

Hazardous to the Aquatic Environment, Chronic Hazard (Category 1): Very toxic to aquatic life with long-lasting effects.

Handling and Personal Protective Equipment (PPE): [19]* Work in a well-ventilated area, preferably in a fume hood.

-

Wear appropriate PPE, including chemical-resistant gloves, a lab coat, and safety goggles.

-

Avoid inhalation of dust. If dust is generated, use a respirator with a particulate filter.

-

Wash hands thoroughly after handling.

First Aid Measures: [19]* After inhalation: Move to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.

-

After skin contact: Immediately remove all contaminated clothing. Wash skin with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.

-

After eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.

-

After ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Storage: [20]* Store in a tightly closed container in a dry, cool, and well-ventilated place.

-

Keep away from incompatible materials such as strong oxidizing agents.

Conclusion and Future Outlook

N,N,N-Trimethyloctadecan-1-aminium iodide is a multifaceted quaternary ammonium salt with established roles and significant potential in various scientific domains. Its utility as a surfactant, phase transfer catalyst, and antimicrobial agent is well-recognized. The growing interest in its application in drug delivery systems, particularly for enhancing the therapeutic efficacy of poorly soluble drugs, opens up new avenues for research and development. Future studies should focus on a more detailed toxicological profiling to ensure its safety in biomedical applications and on the rational design of novel drug delivery platforms leveraging its unique physicochemical properties.

References

-

The Royal Society of Chemistry. (2009). Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. Retrieved from [Link]

-

PubChem. (n.d.). N,N,N-Trimethyloctadecan-1-aminium iodide. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000906). Retrieved from [Link]

-

Agilent. (n.d.). Rapid Critical Micelle Concentration (CMC) Determination Using Fluorescence Polarization. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Trialkylammonium Salt Degradation: Implications for Methylation and Cross-coupling. Retrieved from [Link]

-

ResearchGate. (2000). Determination of Critical Micelle Concentration (CMC) of Nonionic Surfactants by Donor-Acceptor Interaction with Iodine and Correlation of CMC with Hydrophile-Lipophile Balance and Other Parameters of the Surfactants. Retrieved from [Link]

-

MDPI. (2024). Anti Gram-Positive Bacteria Activity of Synthetic Quaternary Ammonium Lipid and Its Precursor Phosphonium Salt. Retrieved from [Link]

-

PubMed Central. (2011). A Systematic Investigation of Quaternary Ammonium Ions as Asymmetric Phase Transfer Catalysts. Application of Quantitative Structure Activity/Selectivity Relationships. Retrieved from [Link]

-

PubMed. (2011). Effect of Higher Minimum Inhibitory Concentrations of Quaternary Ammonium Compounds in Clinical E. Coli Isolates on Antibiotic Susceptibilities and Clinical Outcomes. Retrieved from [Link]

-

Indonesian Journal of Science & Technology. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Retrieved from [Link]

-

CEFIPRA. (2023). Isoamphipathic antibacterial molecules regulating activity and toxicity through positional isomerism. Retrieved from [Link]

-

MDPI. (2023). The Antimicrobial and Antibiofilm Potential of New Water-Soluble Tris-Quaternary Ammonium Compounds. Retrieved from [Link]

-

ResearchGate. (n.d.). Examples of drug delivery systems: micelles (A), liposomes (B),.... Retrieved from [Link]

-

ACS GCI Pharmaceutical Roundtable. (2026). Phase Transfer Catalysis. Retrieved from [Link]

-

ResearchGate. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Retrieved from [Link]

-

NIH. (2024). Advancements in medical research: Exploring Fourier Transform Infrared (FTIR) spectroscopy for tissue, cell, and hair sample analysis. Retrieved from [Link]

-

PubMed Central. (2023). Novel Drug Delivery Systems: An Important Direction for Drug Innovation Research and Development. Retrieved from [Link]

-

Denmark Group. (n.d.). Phase Transfer Catalysis. Retrieved from [Link]

-

Science.gov. (n.d.). nano-sized drug delivery: Topics by Science.gov. Retrieved from [Link]

-

PubMed Central. (2011). A Systematic Investigation of Quaternary Ammonium Ions as Asymmetric Phase Transfer Catalysts. Synthesis of Catalyst Libraries and Evaluation of Catalyst Activity. Retrieved from [Link]

-

MDPI. (2023). Sub-15 nm Nanoparticles for Drug Delivery: Emerging Frontiers and Therapeutic Potential. Retrieved from [Link]

-

Indo American Journal of Pharmaceutical Research. (2018). PHASE TRANSFER CATALYSIS: A GREEN METHODOLOGY FOR NEW DRUG DISCOVERY RESEARCH: A REVIEW. Retrieved from [Link]

Sources

- 1. N,N,N-Trimethyloctadecan-1-aminium iodide | C21H46IN | CID 9846040 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. CAS # 4292-25-5, N,N,N-Trimethyloctadecan-1-aminium iodide, N,N,N-Trimethyl-1-octadecanaminium iodide - chemBlink [chemblink.com]

- 4. Buy N,N,N-Trimethyloctadecan-1-aminium iodide (EVT-339689) | 4292-25-5 [evitachem.com]

- 5. agilent.com [agilent.com]

- 6. researchgate.net [researchgate.net]

- 7. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]

- 8. iajpr.com [iajpr.com]

- 9. Phase Transfer Catalysis – Denmark Group [denmarkgroup.illinois.edu]

- 10. A Systematic Investigation of Quaternary Ammonium Ions as Asymmetric Phase Transfer Catalysts. Synthesis of Catalyst Libraries and Evaluation of Catalyst Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Anti Gram-Positive Bacteria Activity of Synthetic Quaternary Ammonium Lipid and Its Precursor Phosphonium Salt | MDPI [mdpi.com]

- 12. cefipra.org [cefipra.org]

- 13. The Antimicrobial and Antibiofilm Potential of New Water-Soluble Tris-Quaternary Ammonium Compounds [mdpi.com]

- 14. Effect of higher minimum inhibitory concentrations of quaternary ammonium compounds in clinical E. coli isolates on antibiotic susceptibilities and clinical outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Novel Drug Delivery Systems: An Important Direction for Drug Innovation Research and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 17. nano-sized drug delivery: Topics by Science.gov [science.gov]

- 18. mdpi.com [mdpi.com]

- 19. fishersci.com [fishersci.com]

- 20. achmem.com [achmem.com]

A Comprehensive Technical Guide to the Synthesis and Characterization of N,N,N-Trimethyloctadecan-1-aminium Iodide

Abstract

N,N,N-Trimethyloctadecan-1-aminium iodide, a quaternary ammonium salt, stands as a cornerstone cationic surfactant in diverse scientific fields, from materials science to drug development. Its amphiphilic structure, featuring a positively charged hydrophilic head and a long hydrophobic alkyl tail, governs its functionality as an antimicrobial agent, a phase-transfer catalyst, and a key component in formulation science.[1][2] This guide provides an in-depth, experience-driven walkthrough of the synthesis and comprehensive characterization of this compound, designed for researchers and professionals seeking to harness its properties. We will delve into the mechanistic underpinnings of its synthesis via the Menschutkin reaction, provide a robust, step-by-step protocol, and detail the analytical workflows required to validate its structure and purity with confidence.

Synthesis Methodology: The Menschutkin Reaction

The synthesis of N,N,N-Trimethyloctadecan-1-aminium iodide is classically achieved through the Menschutkin reaction , a cornerstone of organic chemistry for preparing quaternary ammonium salts.[3][4] This reaction involves the nucleophilic substitution (SN2) of an alkyl halide by a tertiary amine.[3][5]

Principle and Mechanistic Insight

The reaction proceeds by the nucleophilic attack of the lone pair of electrons on the nitrogen atom of a tertiary amine (N,N-Dimethyloctadecan-1-amine) on the electrophilic methyl carbon of methyl iodide. The iodide ion is displaced as the leaving group, resulting in the formation of the quaternary ammonium cation and an iodide counter-ion.

Causality Behind Experimental Choices:

-

Choice of Alkyl Halide: Methyl iodide is the preferred alkylating agent over methyl bromide or chloride because iodide is an excellent leaving group, facilitating a higher reaction rate for the SN2 mechanism.[3]

-

Solvent Selection: Polar aprotic solvents like acetonitrile or acetone are ideal. They can stabilize the charged transition state of the SN2 reaction without solvating the nucleophile (the amine) too strongly, thus accelerating the reaction.[3][4]

-

Temperature: Performing the reaction under reflux increases the kinetic energy of the reactant molecules, leading to more frequent and energetic collisions, which significantly enhances the reaction rate and drives the reaction to completion in a shorter timeframe.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of N,N,N-Trimethyloctadecan-1-aminium iodide.

Detailed Experimental Protocol

This protocol is designed as a self-validating system, including checkpoints for reaction monitoring.

Materials:

-

N,N-Dimethyloctadecan-1-amine (1.0 eq)

-

Methyl Iodide (CH₃I) (1.5 eq) - Caution: Toxic and volatile.

-

Acetonitrile (anhydrous)

-

Diethyl ether (anhydrous)

-

Acetone

-

Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

-

Vacuum filtration apparatus (Büchner funnel, filter flask)

-

TLC plates (Silica gel 60 F₂₅₄) and developing chamber

-

Staining solution (e.g., potassium permanganate)

Procedure:

-

Setup: Assemble a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).

-

Reactant Charging: Dissolve N,N-Dimethyloctadecan-1-amine (1.0 eq) in anhydrous acetonitrile. To this stirring solution, add methyl iodide (1.5 eq) dropwise. Rationale: A molar excess of methyl iodide ensures the complete conversion of the tertiary amine.[1]

-

Reaction: Heat the mixture to reflux (approx. 80-82°C) and maintain for 24 hours.

-

Monitoring (Self-Validation): Periodically (e.g., at 4, 8, and 24 hours), take a small aliquot from the reaction mixture. Spot it on a TLC plate alongside the starting amine. Develop the plate (e.g., using a 9:1 Hexane:Ethyl Acetate mixture with a few drops of triethylamine). The disappearance of the starting amine spot indicates reaction completion.

-

Isolation: After 24 hours, cool the reaction mixture to room temperature. The product, which is less soluble in cold acetonitrile, should begin to precipitate. Further precipitation can be induced by slowly adding cold, anhydrous diethyl ether to the flask with stirring.

-

Filtration: Collect the resulting white solid by vacuum filtration using a Büchner funnel. Wash the solid with two portions of cold diethyl ether to remove any unreacted starting materials or impurities.

-

Purification (Recrystallization): For high purity, dissolve the crude solid in a minimal amount of hot acetone. Slowly add diethyl ether until the solution becomes turbid. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

-

Final Product: Collect the purified white crystals by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to a constant weight. The expected product is a white crystalline solid.

Comprehensive Physicochemical Characterization

Characterization is critical to confirm the identity, structure, and purity of the synthesized compound. A multi-technique approach provides irrefutable evidence.

Characterization Workflow Diagram

Caption: A multi-technique workflow for validating the synthesized product.

Spectroscopic and Physical Data

The following tables summarize the expected data for successful synthesis.

Table 1: ¹H NMR Spectroscopy Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

|---|---|---|---|---|

| ~3.40 | s | 9H | -N⁺(CH₃ )₃ | The nine protons on the three methyl groups attached to the quaternary nitrogen are chemically equivalent and deshielded, appearing as a sharp singlet. |

| ~3.30 | m | 2H | -CH₂ -N⁺(CH₃)₃ | The methylene group directly attached to the positive nitrogen is deshielded. |

| ~1.75 | m | 2H | -CH₂ -CH₂-N⁺- | The adjacent methylene group. |

| ~1.25 | br s | 30H | -(CH₂ )₁₅- | The bulk of the methylene protons in the long alkyl chain overlap to form a broad singlet. |

| ~0.88 | t | 3H | -CH₂-CH₃ | The terminal methyl group of the octadecyl chain appears as a triplet due to coupling with the adjacent CH₂ group. |

s = singlet, t = triplet, m = multiplet, br s = broad singlet

Table 2: FT-IR Spectroscopy Data (KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

|---|---|---|---|

| 2918-2925 | Strong | C-H Asymmetric Stretch | Characteristic of the long alkyl (CH₂) chain. |

| 2850-2855 | Strong | C-H Symmetric Stretch | Characteristic of the long alkyl (CH₂) chain. |

| ~1470 | Medium | C-H Bending (Scissoring) | Methylene group deformation. |

| ~965 & ~910 | Medium | C-N⁺ Stretch | Vibrations associated with the quaternary ammonium group. |

Table 3: Mass Spectrometry & Physical Properties

| Parameter | Expected Value | Rationale |

|---|---|---|

| Mass Spec (ESI+) | m/z ≈ 312.39 | Corresponds to the molecular weight of the cation [C₂₁H₄₆N]⁺. |

| Molecular Formula | C₂₁H₄₆IN | [6] |

| Molecular Weight | 439.5 g/mol | [1][6] |

| Appearance | White crystalline solid |

| Melting Point | 238-241 °C | A sharp melting point range indicates high purity.[7] |

Applications in Research and Drug Development

The unique amphiphilic and cationic nature of N,N,N-Trimethyloctadecan-1-aminium iodide makes it a versatile tool in advanced applications.

Antimicrobial Agent

Quaternary ammonium compounds are potent antimicrobial agents.[8][9] Their primary mechanism involves the disruption of bacterial cell membranes.[8][10] The positively charged headgroup electrostatically interacts with the negatively charged components of the bacterial cell wall, such as teichoic acids in Gram-positive bacteria.[11] Subsequently, the long hydrophobic octadecyl tail penetrates the lipid bilayer, disrupting membrane integrity, leading to leakage of cytoplasmic contents and cell death.[8][10]

Caption: Mechanism of bacterial cell membrane disruption by a cationic surfactant.

Drug and Gene Delivery Systems

The surfactant properties of N,N,N-Trimethyloctadecan-1-aminium iodide are leveraged in drug delivery to formulate nanocarriers like micelles and liposomes.[12][13]

-

Encapsulation: These structures can encapsulate hydrophobic drugs within their core, increasing the drug's solubility and stability in aqueous environments.[12][14]

-

Targeted Delivery: The cationic surface of these nanoparticles can enhance their interaction with negatively charged cell membranes, facilitating cellular uptake. This property is also crucial in gene delivery, where the positive charge allows the formation of complexes (polyplexes) with negatively charged genetic material like DNA or siRNA, protecting it from degradation and aiding its entry into cells.

-

Penetration Enhancement: In transdermal drug delivery, quaternary ammonium salts can act as penetration enhancers, disrupting the stratum corneum of the skin to improve drug flux.[15]

Safety and Handling

Proper handling is paramount for laboratory safety.

-

Handling: Use this compound in a well-ventilated area or a chemical fume hood.[16] Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid formation of dust and aerosols.[16]

-

Hazards: The compound is harmful if swallowed and toxic in contact with skin. It can cause severe skin burns and eye damage.[6]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials.[16]

References

- EvitaChem. (n.d.). Buy N,N,N-Trimethyloctadecan-1-aminium iodide (EVT-339689).

-

Wikipedia. (2023). Menshutkin reaction. Retrieved from [Link]

-

Zhang, J., et al. (2016). Selective Antimicrobial Activities and Action Mechanism of Micelles Self-Assembled by Cationic Oligomeric Surfactants. ACS Applied Materials & Interfaces. Retrieved from [Link]

-

Kralj, S., et al. (2021). Structure-Activity Relationship of Cationic Surfactants as Antimicrobial Agents. Pharmaceutics. Retrieved from [Link]

-

chemeurope.com. (n.d.). Menshutkin reaction. Retrieved from [Link]

-

El-Sayed, A. M., et al. (2023). Synthesis, Characterization and Application of Novel Cationic Surfactants as Antibacterial Agents. Molecules. Retrieved from [Link]

-

ResearchGate. (2007). One Century of Physical Organic Chemistry: The Menshutkin Reaction. Retrieved from [Link]

-

Gzyl-Malcher, B., et al. (2019). Synthesis, Purification and Characterization of Polymerizable Multifunctional Quaternary Ammonium Compounds. Molecules. Retrieved from [Link]

-

Heinze, T., et al. (2018). Recent Advances in Solvents for the Dissolution, Shaping and Derivatization of Cellulose: Quaternary Ammonium Electrolytes and their Solutions in Water and Molecular Solvents. Polymers. Retrieved from [Link]

-

Roberts, M. F. (2019). Surfactants as Antimicrobials: A Brief Overview of Microbial Interfacial Chemistry and Surfactant Antimicrobial Activity. Journal of Surfactants and Detergents. Retrieved from [Link]

-

Staszak, K., & Wieczorek, D. (2022). Antimicrobial Properties of Monomeric and Dimeric Catanionic Surfactant System. International Journal of Molecular Sciences. Retrieved from [Link]

-

ResearchGate. (2024). FT-IR spectra. a Polyethyleneimine. b Quaternary ammonium.... Retrieved from [Link]

-

ResearchGate. (n.d.). Fourier-transform infrared (FT-IR) spectra of quaternary ammonium poylethyleneimine nanoparticles (QPEI NPs) with various carbonate contents. Retrieved from [Link]

-

PubChem. (n.d.). N,N,N-Trimethyloctadecan-1-aminium iodide. Retrieved from [Link]

-

ResearchGate. (2023). FTIR spectrum of E 11 N 6 quaternary ammonium gemini cationic surfactant. Retrieved from [Link]

-

XiXisys. (n.d.). SDS/MSDS - CAS:4292-25-5. Retrieved from [Link]

-

Liu, Y., et al. (2023). Effect of Hydrocarbon Chain Length on the Performance of Cationic Silicone Surfactants. ACS Omega. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H NMR spectrum of methyl iodide, N,N-dimethyldecylamine,.... Retrieved from [Link]

-

Luo, X., et al. (2016). The anti-bacterial poly(caprolactone)-poly(quaternary ammonium salt) as drug delivery carriers. Applied Microbiology and Biotechnology. Retrieved from [Link]

- Google Patents. (n.d.). CA2384679A1 - Using quaternary ammonium salts for transdermal drug delivery.

-

Al-Ghananeem, A. M., & Malkawi, A. H. (2022). Paclitaxel Drug Delivery Systems: Focus on Nanocrystals' Surface Modifications. Pharmaceutics. Retrieved from [Link]

-

Khan, I., et al. (2024). Revolutionizing Drug Delivery: The Impact of Advanced Materials Science and Technology on Precision Medicine. Journal of Functional Biomaterials. Retrieved from [Link]

Sources

- 1. Buy N,N,N-Trimethyloctadecan-1-aminium iodide (EVT-339689) | 4292-25-5 [evitachem.com]

- 2. CAS # 4292-25-5, N,N,N-Trimethyloctadecan-1-aminium iodide, N,N,N-Trimethyl-1-octadecanaminium iodide - chemBlink [chemblink.com]

- 3. Menshutkin reaction - Wikipedia [en.wikipedia.org]

- 4. Menshutkin_reaction [chemeurope.com]

- 5. Synthesis, Purification and Characterization of Polymerizable Multifunctional Quaternary Ammonium Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. N,N,N-Trimethyloctadecan-1-aminium iodide | C21H46IN | CID 9846040 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. echemi.com [echemi.com]

- 8. mdpi.com [mdpi.com]

- 9. Surfactants as Antimicrobials: A Brief Overview of Microbial Interfacial Chemistry and Surfactant Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. mdpi.com [mdpi.com]

- 12. The anti-bacterial poly(caprolactone)-poly(quaternary ammonium salt) as drug delivery carriers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. 药物递送 [sigmaaldrich.com]

- 14. Paclitaxel Drug Delivery Systems: Focus on Nanocrystals’ Surface Modifications - PMC [pmc.ncbi.nlm.nih.gov]

- 15. CA2384679A1 - Using quaternary ammonium salts for transdermal drug delivery - Google Patents [patents.google.com]

- 16. SDS/MSDS - CAS:4292-25-5 - supplier / synthesis - C21H46IN - 1-Octadecanaminium, N,N,N-trimethyl-, iodide [en.xixisys.com]

N,N,N-Trimethyloctadecan-1-aminium iodide chemical structure and IUPAC name

An In-depth Technical Guide to N,N,N-Trimethyloctadecan-1-aminium iodide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of N,N,N-Trimethyloctadecan-1-aminium iodide, a quaternary ammonium compound with significant applications across various scientific and industrial sectors. We will delve into its chemical identity, synthesis, and key properties that make it a molecule of interest in research and development.

Chemical Identity: Structure and Nomenclature

N,N,N-Trimethyloctadecan-1-aminium iodide is a quaternary ammonium salt. Its structure is characterized by a central nitrogen atom covalently bonded to four organic groups: three methyl (-CH₃) groups and one long-chain octadecyl (-C₁₈H₃₇) group. This imparts a permanent positive charge on the nitrogen atom, which is balanced by an iodide (I⁻) anion.

IUPAC Name: The systematic name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC), is trimethyl(octadecyl)azanium iodide .[1][2] It is also commonly referred to as N,N,N-trimethyl-1-octadecanaminium iodide.[3]

Chemical Formula: C₂₁H₄₆IN[1][4]

Below is a diagram illustrating the chemical structure of N,N,N-Trimethyloctadecan-1-aminium iodide.

Caption: Chemical structure of N,N,N-Trimethyloctadecan-1-aminium iodide.

Synthesis and Manufacturing

The primary synthesis route for N,N,N-Trimethyloctadecan-1-aminium iodide involves the quaternization of a tertiary amine.[5] This is typically achieved through the exhaustive alkylation of octadecylamine (also known as stearylamine) with methyl iodide.[4] This reaction follows an Sₙ2 nucleophilic substitution mechanism, where the nitrogen atom of the amine attacks the methyl group of methyl iodide, leading to the displacement of the iodide ion and the formation of the quaternary ammonium cation.[4]

Alternatively, it can be synthesized by reacting octadecan-1-amine with methyl iodide in the presence of a base.[5] The choice of solvent and reaction conditions, such as temperature, can be optimized to maximize the yield and purity of the final product.

Experimental Protocol: Illustrative Synthesis Workflow

The following diagram outlines a general workflow for the synthesis of quaternary ammonium compounds like N,N,N-Trimethyloctadecan-1-aminium iodide.

Caption: Generalized workflow for the synthesis of quaternary ammonium salts.

Physicochemical Properties and Data

The distinct amphiphilic nature of N,N,N-Trimethyloctadecan-1-aminium iodide, arising from its positively charged hydrophilic head and long hydrophobic alkyl tail, dictates its physical and chemical properties.

| Property | Value | Source |

| Molecular Weight | 439.5 g/mol | [1][2] |

| Molecular Formula | C₂₁H₄₆IN | [1][2][4] |

| Appearance | White powdery solid | [6] |

| Melting Point | 238-241 °C | [7] |

| Solubility | Poorly soluble in water, soluble in organic solvents. | [4] |

| InChI Key | HIACZXUUKNSHAN-UHFFFAOYSA-M | [2] |

These properties are crucial for its application as a cationic surfactant, enabling it to reduce surface tension and adsorb at interfaces.[4]

Applications in Research and Drug Development

Quaternary ammonium compounds (QACs) as a class are widely utilized in the pharmaceutical and biomedical fields due to their diverse functionalities.[8][9] N,N,N-Trimethyloctadecan-1-aminium iodide, as a member of this class, holds potential in several key areas.

4.1. Antimicrobial Activity:

QACs are known for their broad-spectrum antimicrobial activity against bacteria, fungi, and some viruses.[5][8][9] The positively charged nitrogen atom interacts with the negatively charged components of microbial cell membranes, leading to membrane disruption and cell death.[8][10] The length of the alkyl chain is a critical factor in determining the antimicrobial efficacy of QACs.[11] This property makes compounds like N,N,N-Trimethyloctadecan-1-aminium iodide candidates for development as antiseptics, disinfectants, and antimicrobial coatings for medical devices.[5][8]

4.2. Drug Delivery Systems:

The surfactant properties of N,N,N-Trimethyloctadecan-1-aminium iodide make it a valuable excipient in pharmaceutical formulations.[5] Its ability to form micelles and vesicles allows for the encapsulation and solubilization of poorly water-soluble drugs, potentially enhancing their bioavailability and enabling controlled release.[5] This is particularly relevant for the development of novel drug delivery systems for both topical and systemic administration.

4.3. Phase Transfer Catalysis:

In synthetic organic chemistry, N,N,N-Trimethyloctadecan-1-aminium iodide can function as a phase transfer catalyst.[5] It facilitates the transfer of reactants between immiscible phases (e.g., aqueous and organic), thereby increasing reaction rates and yields. This is a vital tool in the synthesis of complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

Logical Relationship of QAC Properties and Applications

Caption: Interrelationship between the properties and applications of QACs.

Safety and Handling

N,N,N-Trimethyloctadecan-1-aminium iodide is associated with certain hazards and should be handled with appropriate precautions. According to safety data, it can be harmful if swallowed and toxic in contact with skin.[1] It may also cause severe skin burns and eye damage.[1] Therefore, proper personal protective equipment (PPE), including gloves, goggles, and lab coats, should be worn when handling this compound.[12] It should be stored in a tightly closed container in a dry, cool, and well-ventilated area.[12]

References

-

N,N,N-Trimethyloctadecan-1-aminium iodide. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]

-

How pharma-grade Quaternary Ammonium Compounds enable the production of higher quality medicines. (2022, January 27). Pharmaceutical Technology. Retrieved January 17, 2026, from [Link]

-

Advances in the Synthesis of Biologically Active Quaternary Ammonium Compounds. (2023). MDPI. Retrieved January 17, 2026, from [Link]

-

Development of a new antimicrobial drug based on quaternary ammonium compounds. (2023). Journal of Medicinal and Pharmaceutical Chemistry Research. Retrieved January 17, 2026, from [Link]

-

Quaternary ammonium-based biomedical materials: State-of-the-art, toxicological aspects and antimicrobial resistance. (2018). PubMed Central. Retrieved January 17, 2026, from [Link]

-

Quaternary Ammonium Salts: Chemistry, Properties, and Cutting-Edge Applications. (2023, August 12). YouTube. Retrieved January 17, 2026, from [Link]

-

SDS/MSDS - CAS:4292-25-5. (n.d.). XiXisys. Retrieved January 17, 2026, from [Link]

- Process for synthesis of n-dodecyl trimethyl ammonium chloride. (n.d.). Google Patents.

Sources

- 1. N,N,N-Trimethyloctadecan-1-aminium iodide | C21H46IN | CID 9846040 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. N,N,N-Trimethyloctadecan-1-aminium iodide | 4292-25-5 [sigmaaldrich.com]

- 4. Buy N,N,N-Trimethyloctadecan-1-aminium iodide (EVT-339689) | 4292-25-5 [evitachem.com]

- 5. CAS # 4292-25-5, N,N,N-Trimethyloctadecan-1-aminium iodide, N,N,N-Trimethyl-1-octadecanaminium iodide - chemBlink [chemblink.com]

- 6. CN1194974A - Process for synthesis of n-dodecyl trimethyl ammonium chloride - Google Patents [patents.google.com]

- 7. echemi.com [echemi.com]

- 8. How pharma-grade Quaternary Ammonium Compounds enable the production of higher quality medicines - Pharmaceutical Technology [pharmaceutical-technology.com]

- 9. Advances in the Synthesis of Biologically Active Quaternary Ammonium Compounds | MDPI [mdpi.com]

- 10. m.youtube.com [m.youtube.com]

- 11. Quaternary ammonium-based biomedical materials: State-of-the-art, toxicological aspects and antimicrobial resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 12. SDS/MSDS - CAS:4292-25-5 - supplier / synthesis - C21H46IN - 1-Octadecanaminium, N,N,N-trimethyl-, iodide [en.xixisys.com]

An In-depth Technical Guide to N,N,N-Trimethyloctadecan-1-aminium iodide: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N,N-Trimethyloctadecan-1-aminium iodide, a quaternary ammonium salt, is a versatile compound with significant applications across various scientific disciplines, including materials science, organic synthesis, and pharmaceutical sciences. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed methodologies for its synthesis and characterization, and an exploration of its key applications, particularly in the realm of drug development.

Introduction

N,N,N-Trimethyloctadecan-1-aminium iodide, also known as stearyltrimethylammonium iodide, belongs to the class of quaternary ammonium compounds (QACs). These compounds are characterized by a central positively charged nitrogen atom covalently bonded to four organic groups. The unique structure of N,N,N-Trimethyloctadecan-1-aminium iodide, featuring a long hydrophobic octadecyl chain and a hydrophilic trimethylammonium head group, imparts it with valuable surfactant properties.[1] Its utility extends beyond its surface-active properties, encompassing roles as an antimicrobial agent, a phase-transfer catalyst, and a component in drug delivery systems.[1] The development of QACs dates back to the early 20th century, with ever-expanding applications in both industrial and medical fields.[1]

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of N,N,N-Trimethyloctadecan-1-aminium iodide is fundamental to its application in research and development.

General Properties

| Property | Value | Source(s) |

| Chemical Name | N,N,N-Trimethyloctadecan-1-aminium iodide | [2] |

| Synonyms | Octadecyltrimethylammonium iodide, Stearyltrimethylammonium iodide, Trimethyl(octadecyl)azanium iodide | [3] |

| CAS Number | 4292-25-5 | [2] |

| Molecular Formula | C₂₁H₄₆IN | [2] |

| Molecular Weight | 439.5 g/mol | [2] |

| Melting Point | 238-241 °C (solvent: Ethanol) | [3] |

| Boiling Point | Decomposes before boiling. | Inferred |

| Appearance | White to off-white crystalline powder. | General knowledge |

Molecular Structure

The structure of N,N,N-Trimethyloctadecan-1-aminium iodide consists of a central nitrogen atom bonded to three methyl groups and a long, 18-carbon alkyl chain (octadecyl group). This quaternary ammonium cation is ionically associated with an iodide anion.

Figure 2: Synthetic pathway for N,N,N-Trimethyloctadecan-1-aminium iodide.

Experimental Protocol: Synthesis of N,N,N-Trimethyloctadecan-1-aminium iodide

This protocol is a general representation and may require optimization.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve N,N-dimethyloctadecan-1-amine (1 equivalent) in a suitable solvent such as acetonitrile or ethanol.

-

Addition of Methyl Iodide: Slowly add methyl iodide (a slight excess, e.g., 1.1 equivalents) to the stirred solution. The reaction is exothermic, and the addition should be controlled to maintain a moderate temperature.

-

Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 40-60°C) for several hours to overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Isolation of Product: Upon completion, the product may precipitate out of the solution, especially if a less polar solvent is used. If so, collect the solid by vacuum filtration. If the product remains in solution, remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent or solvent mixture, such as ethanol/ether, to yield the final product as a white solid.

Key Applications in Research and Drug Development

The unique properties of N,N,N-Trimethyloctadecan-1-aminium iodide make it a valuable tool in various research and development areas.

-

Surfactant and Emulsifier: Its amphiphilic nature makes it an effective surfactant and emulsifying agent in various formulations. [1]* Antimicrobial Agent: Like many quaternary ammonium compounds, it exhibits broad-spectrum antimicrobial activity against bacteria and fungi by disrupting their cell membranes. [1]This property is of interest in the development of new antiseptics and disinfectants.

-

Phase-Transfer Catalyst: It can facilitate the transfer of reactants between immiscible phases (e.g., aqueous and organic), thereby accelerating reaction rates and improving yields in organic synthesis. [4]* Drug Delivery Systems: Its ability to form micelles and interact with biological membranes makes it a candidate for use in drug delivery systems, potentially enhancing the solubility and bioavailability of poorly water-soluble drugs. [1]

Experimental Protocols: Characterization

Accurate characterization is crucial to ensure the purity and identity of N,N,N-Trimethyloctadecan-1-aminium iodide.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for assessing the purity of quaternary ammonium compounds. Due to the lack of a strong chromophore in N,N,N-Trimethyloctadecan-1-aminium iodide, detection is often achieved using an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD).

Figure 3: General workflow for HPLC analysis of N,N,N-Trimethyloctadecan-1-aminium iodide.

Illustrative HPLC Method:

-

Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) or a Hydrophilic Interaction Liquid Chromatography (HILIC) column can be used.

-

Mobile Phase: A gradient elution with a mixture of acetonitrile and an aqueous buffer (e.g., ammonium formate) is often effective for separating long-chain quaternary ammonium salts.

-

Flow Rate: Typically 1.0 mL/min.

-

Detector: Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD).

Safety and Handling

N,N,N-Trimethyloctadecan-1-aminium iodide should be handled with appropriate safety precautions in a laboratory setting. It is harmful if swallowed and toxic in contact with skin. [2]It can cause severe skin burns and eye damage. [2]Therefore, personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

N,N,N-Trimethyloctadecan-1-aminium iodide is a quaternary ammonium salt with a valuable combination of properties that make it a significant compound in both academic research and industrial applications, including drug development. Its role as a surfactant, antimicrobial agent, and phase-transfer catalyst, coupled with its potential in drug delivery systems, ensures its continued importance. This guide has provided a comprehensive overview of its physical and chemical characteristics, synthesis, and key applications, along with foundational experimental protocols to aid researchers and scientists in their work with this versatile molecule.

References

-

Highly Effective and Broad-Spectrum Antimicrobial Quaternary Ammonium Salts Containing Camphene Structure: Preparation, Surface-Active Properties, and Bioassay - ACS Omega. (URL: [Link])

-

Quaternary Ammonium Salt as Alkylation Agent in the Three-Component Reactions for the Synthesis of Benzothiazoles in Water - The Royal Society of Chemistry. (URL: [Link])

-

Organic Syntheses Procedure. (URL: [Link])

-

13 Carbon NMR - University of Sheffield. (URL: [Link])

-

13.5: Characteristics of ¹³C NMR Spectroscopy - Chemistry LibreTexts. (URL: [Link])

-

Organic Syntheses Procedure. (URL: [Link])

- CN113267584A - HPLC related substance analysis method for medicinal substance - Google P

-

Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (URL: [Link])

-

Mass Spectrometry: Fragmentation. (URL: [Link])

-

N,N,N-Trimethyloctadecan-1-aminium iodide | C21H46IN | CID 9846040 - PubChem. (URL: [Link])

-

Fragment of 1 H-NMR spectrum of the quaternary ammonium salt of compound 3b [DMSO-d6, 298 K, 400 MHz]. - ResearchGate. (URL: [Link])

-

Dual Nature of the Excited State in Organic-Inorganic Lead Halide Perovskites - Supporting Information. (URL: [Link])

-

¹H-NMR spectra of quaternary ammonium monomers - ResearchGate. (URL: [Link])

-

¹H-NMR spectra of AMadh1 (a) and AMadh2 (b) products. - ResearchGate. (URL: [Link])

-

N,N,N-Trimethylanilinium iodide | CAS#:98-04-4 | Chemsrc. (URL: [Link])

-

Trialkylammonium Salt Degradation: Implications for Methylation and Cross-coupling - The Royal Society of Chemistry. (URL: [Link])

-

Ion fragmentation of small molecules in mass spectrometry - UAB. (URL: [Link])

-

Ion fragmentation of small molecules in mass spectrometry - UAB. (URL: [Link])

-

Method for the Analysis and Quantitation of Pharmaceutical Counterions Utilizing Hydrophilic Interaction Liquid Chromatography. (URL: [Link])

-

Analysis of ionic surfactants by HPLC with evaporative light scattering detection and charged aerosol detection | Request PDF - ResearchGate. (URL: [Link])

-

HPLC Method for Separation of Hydrophobic, Cationic, Nonionic and Anionic Surfactants on Newcrom BH Column | SIELC Technologies. (URL: [Link])

-

A Validated Reverse Phase HPLC Technique for the Determination of TATB Assay. (URL: [Link])

Sources

- 1. researchgate.net [researchgate.net]

- 2. N,N,N-Trimethyloctadecan-1-aminium iodide | C21H46IN | CID 9846040 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. CAS # 4292-25-5, N,N,N-Trimethyloctadecan-1-aminium iodide, N,N,N-Trimethyl-1-octadecanaminium iodide - chemBlink [chemblink.com]

An In-depth Technical Guide to the Mechanism of Action of N,N,N-Trimethyloctadecan-1-aminium Iodide as a Surfactant

Abstract

N,N,N-Trimethyloctadecan-1-aminium iodide, a quaternary ammonium salt, is a cationic surfactant with a diverse range of applications stemming from its unique amphiphilic molecular structure. This guide provides a comprehensive technical overview of its fundamental mechanism of action as a surface-active agent. We will delve into its physicochemical properties, including its critical micelle concentration (CMC) and surface tension reduction capabilities, and explore its roles in various scientific and industrial domains, particularly in drug delivery and as an antimicrobial agent. This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical insights into the synthesis, characterization, and application of this versatile cationic surfactant.

Introduction: Unveiling a Multifaceted Cationic Surfactant

N,N,N-Trimethyloctadecan-1-aminium iodide, also known as stearyl trimethylammonium iodide, belongs to the class of quaternary ammonium compounds (QACs). Its structure is characterized by a long, hydrophobic 18-carbon alkyl chain (octadecyl) and a positively charged hydrophilic head group, consisting of a quaternary nitrogen atom bonded to three methyl groups, with an iodide counter-ion.[1] This amphiphilic nature is the cornerstone of its functionality as a surfactant, enabling it to adsorb at interfaces, reduce surface and interfacial tension, and self-assemble into micelles in aqueous solutions.

The applications of N,N,N-Trimethyloctadecan-1-aminium iodide are extensive and varied. In the personal care industry, it is a key ingredient in hair conditioners and shampoos, where its cationic nature allows it to adsorb onto negatively charged hair fibers, providing conditioning and antistatic effects.[1] In chemical synthesis, it serves as a phase transfer catalyst, facilitating reactions between reactants in immiscible phases.[1] Furthermore, its ability to disrupt microbial cell membranes makes it an effective antimicrobial agent in disinfectants and antiseptics.[1] For the purposes of this guide, we will focus on its core mechanism of action as a surfactant and its implications for drug delivery and antimicrobial applications.

Physicochemical Properties and Surfactant Behavior

The efficacy of a surfactant is primarily defined by its ability to lower the surface tension of a liquid and its tendency to form aggregates known as micelles. These properties are quantified by the surface tension value at the critical micelle concentration (CMC).

Critical Micelle Concentration (CMC)

The CMC is the concentration of a surfactant in a bulk phase at which micelles begin to form. Below the CMC, surfactant molecules exist predominantly as monomers. As the concentration increases and reaches the CMC, the monomers aggregate to form micelles, leading to a plateau in the surface tension of the solution.

Table 1: Physicochemical Properties of N,N,N-Trimethyloctadecan-1-aminium Iodide and its Analogs

| Property | Value | Compound | Reference |

| Molecular Weight | 439.51 g/mol | N,N,N-Trimethyloctadecan-1-aminium iodide | [3] |

| Melting Point | 238-241 °C | N,N,N-Trimethyloctadecan-1-aminium iodide | [3] |

| CMC (25°C) | ~0.14 mM | Stearyltrimethylammonium chloride (STAC) | [2] |

| CMC | 0.00032 M | Octadecyltrimethylammonium bromide (OTAB) |

Surface Tension Reduction

The primary function of a surfactant is to reduce the surface tension of a liquid. This is achieved by the adsorption of surfactant molecules at the air-liquid interface, with their hydrophobic tails oriented towards the air and their hydrophilic heads towards the liquid. This disrupts the cohesive energy at the surface, thereby lowering the surface tension. For octadecyltrimethylammonium chloride, a minimum surface tension of 24 mN/m has been reported at 70°C.

Synthesis and Characterization

A thorough understanding of the synthesis and characterization of N,N,N-Trimethyloctadecan-1-aminium iodide is essential for its effective application and for ensuring its purity and identity.

Synthesis

The synthesis of N,N,N-Trimethyloctadecan-1-aminium iodide is typically achieved through the Menschutkin reaction, which involves the quaternization of a tertiary amine with an alkyl halide. In this case, N,N-dimethyloctadecan-1-amine is reacted with methyl iodide.

Experimental Protocol: Synthesis of N,N,N-Trimethyloctadecan-1-aminium iodide

Materials:

-

N,N-Dimethyloctadecan-1-amine

-

Methyl iodide

-

Acetonitrile (anhydrous)

-

Diethyl ether (anhydrous)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Büchner funnel and filter paper

-

Vacuum flask

Procedure:

-

In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve N,N-dimethyloctadecan-1-amine (1 equivalent) in anhydrous acetonitrile.

-

Add methyl iodide (3 equivalents) dropwise to the stirred solution.[4]

-

Heat the reaction mixture to 60°C and stir for 16 hours. A white precipitate will form.[4]

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the collected solid with cold diethyl ether (3 x 10 mL) to remove any unreacted starting materials and impurities.[4]

-

Dry the purified product under high vacuum to obtain N,N,N-Trimethyloctadecan-1-aminium iodide as a white powder.

Characterization

The synthesized N,N,N-Trimethyloctadecan-1-aminium iodide should be characterized to confirm its structure and purity. The primary techniques for this are Nuclear Magnetic Resonance (NMR) spectroscopy and Fourier-Transform Infrared (FTIR) spectroscopy.

3.2.1. ¹H NMR Spectroscopy

The ¹H NMR spectrum provides information about the different types of protons in the molecule and their chemical environment.

-

Expected ¹H NMR Peaks (in CDCl₃):

-

A triplet around 0.88 ppm corresponding to the terminal methyl group (-CH₃) of the octadecyl chain.

-

A broad multiplet around 1.25 ppm corresponding to the methylene protons (-(CH₂)₁₅-) of the octadecyl chain.

-

A multiplet around 1.70 ppm corresponding to the methylene protons adjacent to the nitrogen atom (-CH₂-N⁺).

-

A singlet around 3.38 ppm corresponding to the nine protons of the three methyl groups attached to the nitrogen atom (-(N⁺(CH₃)₃)).

-

3.2.2. FTIR Spectroscopy

The FTIR spectrum reveals the functional groups present in the molecule.

-

Expected FTIR Peaks (KBr pellet):

-

Strong C-H stretching vibrations in the range of 2850-2960 cm⁻¹ corresponding to the alkyl chain.

-

C-H bending vibrations around 1470 cm⁻¹ and 1380 cm⁻¹.

-

C-N stretching vibrations, which may be observed in the fingerprint region.

-

Mechanism of Action in Key Applications

The surfactant properties of N,N,N-Trimethyloctadecan-1-aminium iodide are the foundation for its utility in diverse applications, most notably as an antimicrobial agent and in drug delivery systems.

Antimicrobial Mechanism

Quaternary ammonium compounds, including N,N,N-Trimethyloctadecan-1-aminium iodide, exhibit broad-spectrum antimicrobial activity against bacteria, fungi, and viruses.[1] The primary mechanism of action involves the disruption of the microbial cell membrane.

The positively charged quaternary ammonium head group electrostatically interacts with the negatively charged components of the microbial cell wall and membrane, such as teichoic acids in Gram-positive bacteria and lipopolysaccharides in Gram-negative bacteria. This initial binding is followed by the insertion of the long hydrophobic octadecyl chain into the lipid bilayer of the cell membrane. This penetration disrupts the membrane's structural integrity, leading to increased permeability, leakage of essential intracellular components (e.g., ions, metabolites, and nucleic acids), and ultimately, cell death.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

Materials:

-

N,N,N-Trimethyloctadecan-1-aminium iodide

-

Bacterial strains (e.g., Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922)

-

Mueller-Hinton Broth (MHB)

-

Sterile 96-well microtiter plates

-

Spectrophotometer

-

Incubator

Procedure:

-

Prepare a stock solution of N,N,N-Trimethyloctadecan-1-aminium iodide in a suitable solvent (e.g., sterile deionized water or DMSO) at a known concentration.

-

Prepare serial two-fold dilutions of the stock solution in MHB in the wells of a 96-well plate. The concentration range should be chosen to bracket the expected MIC.

-

Prepare a bacterial inoculum by suspending colonies from an overnight culture in MHB to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Inoculate each well of the microtiter plate with the bacterial suspension. Include a positive control (bacteria in MHB without the surfactant) and a negative control (MHB only).

-

Incubate the plate at 37°C for 18-24 hours.

-

Determine the MIC as the lowest concentration of the surfactant that completely inhibits visible bacterial growth.

Role in Drug Delivery Systems

The amphiphilic nature and positive charge of N,N,N-Trimethyloctadecan-1-aminium iodide make it a valuable excipient in the formulation of drug delivery systems, particularly for liposomes and nanoemulsions. These systems can enhance the solubility, stability, and bioavailability of poorly water-soluble drugs.

4.2.1. Liposomes

Liposomes are vesicular structures composed of one or more lipid bilayers surrounding an aqueous core. Cationic lipids like N,N,N-Trimethyloctadecan-1-aminium iodide can be incorporated into the lipid bilayer of liposomes. The positive surface charge imparted by the surfactant can:

-

Enhance stability: The electrostatic repulsion between positively charged liposomes prevents their aggregation, improving the colloidal stability of the formulation.

-

Facilitate drug loading: For negatively charged drug molecules, the cationic surface can enhance encapsulation efficiency through electrostatic interactions.

-

Promote cellular uptake: The positive charge can facilitate interaction with negatively charged cell membranes, potentially enhancing cellular uptake of the encapsulated drug.

Experimental Protocol: Preparation of Cationic Liposomes by Thin-Film Hydration

Materials:

-

Phosphatidylcholine (e.g., soy or egg PC)

-

Cholesterol

-

N,N,N-Trimethyloctadecan-1-aminium iodide

-

Drug to be encapsulated

-

Chloroform or a chloroform/methanol mixture

-

Aqueous buffer (e.g., PBS pH 7.4)

-

Rotary evaporator

-

Bath sonicator or extruder

Procedure:

-

Dissolve the lipids (phosphatidylcholine and cholesterol) and N,N,N-Trimethyloctadecan-1-aminium iodide in the organic solvent in a round-bottom flask. If encapsulating a lipophilic drug, it should also be dissolved at this stage.

-

Form a thin lipid film on the inner wall of the flask by removing the organic solvent using a rotary evaporator under reduced pressure.

-

Hydrate the lipid film by adding the aqueous buffer (containing the hydrophilic drug, if applicable) and rotating the flask above the lipid transition temperature. This will form multilamellar vesicles (MLVs).[5][6]

-

Reduce the size of the MLVs to form small unilamellar vesicles (SUVs) by sonication using a bath sonicator or by extrusion through polycarbonate membranes of a defined pore size.[5]

4.2.2. Nanoemulsions

Nanoemulsions are oil-in-water or water-in-oil dispersions with droplet sizes typically in the range of 20-200 nm.[7] As a cationic surfactant, N,N,N-Trimethyloctadecan-1-aminium iodide can be used to stabilize oil-in-water nanoemulsions. It adsorbs at the oil-water interface, forming a protective layer around the oil droplets. The positive charge of the surfactant creates an electrostatic barrier that prevents droplet coalescence, thus ensuring the kinetic stability of the nanoemulsion. This is particularly beneficial for the delivery of hydrophobic drugs, which can be dissolved in the oil phase.[8]

Conclusion

N,N,N-Trimethyloctadecan-1-aminium iodide is a quintessential example of a cationic surfactant, whose mechanism of action is rooted in its amphiphilic structure. Its ability to reduce surface tension and form micelles underpins its utility in a wide array of applications. For researchers and drug development professionals, a deep understanding of its physicochemical properties, synthesis, and behavior in complex formulations is paramount. The protocols and data presented in this guide offer a solid foundation for harnessing the potential of this versatile molecule in the development of advanced antimicrobial agents and effective drug delivery systems. Further research to determine the precise CMC and MIC values for the iodide salt will undoubtedly contribute to its more refined and targeted application in the future.

References

-

Fernandes, A. R., Sanchez-Lopez, E., dos Santos, T., Garcia, M. L., Silva, A. M., & Souto, E. B. (2021). Development and Characterization of Nanoemulsions for Ophthalmic Applications: Role of Cationic Surfactants. Materials (Basel, Switzerland), 14(24), 7541. [Link]

-

ResearchGate. Development and Characterization of Nanoemulsions for Ophthalmic Applications: Role of Cationic Surfactants. (2021). Available from: [Link]

-

Li, Y., et al. (2014). Formulation and Characterization of Nanoemulsion Intranasal Adjuvants: Effects of Surfactant Composition on Mucoadhesion and Immunogenicity. Pharmaceutical research, 31(6), 1639–1652. [Link]

-

BOC Sciences. (2022, September 21). How to Prepare Liposomes? - Liposome Preparation Guide. YouTube. [Link]

- Stranks, S. D., Eperon, G. E., Grancini, G., Menelaou, C., Alcocer, M. J. P., Leijtens, T., ... & Snaith, H. J. (2013). Electron-hole diffusion lengths exceeding 1 micrometer in an organometal trihalide perovskite absorber. Science, 342(6156), 341-344.

- Fernandes, A. R., Sanchez-Lopez, E., dos Santos, T., Garcia, M. L., Silva, A. M., & Souto, E. B. (2021). Development and Characterization of Nanoemulsions for Ophthalmic Applications: Role of Cationic Surfactants. Materials (Basel, Switzerland), 14(24), 7541.

-

ResearchGate. Values of minimal inhibitory concentration (MIC -µg/ml) for the tested drugs against S. aureus and E. coli strains. Available from: [Link]

- Laouini, A., Jaafar-Maalej, C., Limayem-Blouza, I., Sfar, S., Charcosset, C., & Fessi, H. (2012). Preparation, characterization and applications of liposomes: state of the art. Journal of colloid science and biotechnology, 1(2), 147-168.

- Singh, R. A., Mishra, S. P., & Bhat, S. N. (1980). Surface tension measurements in the study of molecular complexes. Proceedings of the Indian Academy of Sciences-Chemical Sciences, 89, 139-144.

-

Royal Society of Chemistry. Trialkylammonium Salt Degradation: Implications for Methylation and Cross-coupling. Available from: [Link]

-

Dipòsit Digital de la Universitat de Barcelona. Development and Characterization of Nanoemulsions for Ophthalmic Applications: Role of Cationic Surfactants. Available from: [Link]

-

Impactfactor. Liposomes in Medicine: An In-depth Analysis of Preparation Methods and Applications. (2024). Available from: [Link]

-

Protocols.io. Synthesis of cationic liposome nanoparticles using a thin film dispersed hydration and extrusion method. (2023). Available from: [Link]

-

ResearchGate. Micellization of Alkyl Trimethyl Ammonium Bromides in Aqueous Solutions–Part 1: Critical Micelle Concentration (CMC) and Ionization Degree. (2009). Available from: [Link]

-

ResearchGate. Minimum inhibitory concentration (MIC) values against E. coli of the... (2019). Available from: [Link]

-

Lab course 3.33 - Surface Tension of Tenside decorated Interfaces. (2024). Available from: [Link]

-

Scholarly Commons. Determination of Aqueous Surfactant Solution Surface Tensions with a Surface Tensiometer. Available from: [Link]

-

Semantic Scholar. Surface Tension Measurements with the Drop Profile Analysis Tensiometry—Consideration of the Surfactant Mass Balance in a Sing. (2017). Available from: [Link]

-

Attension. Surface and interfacial tension. Available from: [Link]

-

PubMed. Minimum inhibitory and bactericidal concentrations of 44 antimicrobial agents against three standard control strains in broth with and without human serum. (1981). Available from: [Link]

-

ResearchGate. Minimal inhibitory concentration (MIC) (µg/mL) determined for... (2020). Available from: [Link]

-

NIST Technical Series Publications. Critical micelle concentrations of aqueous surfactant systems. (1971). Available from: [Link]

-

AOCS. Determination of Critical Micelle Concentration (CMC) of Nonionic Surfactants by Donor–Acceptor Interaction with Iodine and. Available from: [Link]

-

ResearchGate. Minimal inhibitory concentration (MIC) values for Escherichia coli K12... (2013). Available from: [Link]

-

PubMed. Rapid determination of surfactant critical micelle concentration in aqueous solutions using fiber-optic refractive index sensing. (2010). Available from: [Link]

-

PubChem. Trimethylphenylammonium iodide. Available from: [Link]

-

ResearchGate. The 1H NMR spectrum of N,N,N-trimethyl-3-oleamidopropyl-1-ammonium iodide. (2020). Available from: [Link]

-

ResearchGate. 1 H NMR spectrum of PTA and FTIR spectra of DDM, TEP, and PTA. PTA:... (2016). Available from: [Link]

-

ResearchGate. 1 H-NMR Spectra of Neopentyl-trimethyl-ammonium iodide in D 2 O at RT. (2015). Available from: [Link]

-

International Journal of ChemTech Research. Growth, Structure, Spectral Characterization, Fluorescence and Thermal Studies on Phenyltrimethylammonium Trichloro Cadmiate (II). (2015). Available from: [Link]

Visualizations

Caption: General mechanism of action of a surfactant in an aqueous solution.

Caption: Antimicrobial mechanism of N,N,N-Trimethyloctadecan-1-aminium iodide.

Caption: Workflow for preparing drug delivery systems using a cationic surfactant.

Sources

- 1. CAS # 4292-25-5, N,N,N-Trimethyloctadecan-1-aminium iodide, N,N,N-Trimethyl-1-octadecanaminium iodide - chemBlink [chemblink.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. echemi.com [echemi.com]

- 4. rsc.org [rsc.org]

- 5. Liposome Preparation - Avanti Research™ [sigmaaldrich.com]

- 6. Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Development and Characterization of Nanoemulsions for Ophthalmic Applications: Role of Cationic Surfactants - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Formulation and Characterization of Nanoemulsion Intranasal Adjuvants: Effects of Surfactant Composition on Mucoadhesion and Immunogenicity - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Safe Handling of N,N,N-Trimethyloctadecan-1-aminium iodide

Introduction

N,N,N-Trimethyloctadecan-1-aminium iodide, a quaternary ammonium compound, is a valuable cationic surfactant with a wide range of applications in research and development, including in the formulation of personal care products and as a phase transfer catalyst in chemical synthesis.[1][2] Its long alkyl chain and charged head group impart unique properties that make it a versatile tool for scientists and drug development professionals. However, these same properties necessitate a thorough understanding of its potential hazards and the implementation of rigorous safety protocols to ensure its safe handling in the laboratory.

This guide provides a comprehensive overview of the safety data for N,N,N-Trimethyloctadecan-1-aminium iodide, outlines detailed handling precautions, and offers expert insights into the causality behind the required safety measures. It is intended to serve as an essential resource for researchers, scientists, and all professionals who work with this compound.

Safety Data Sheet (SDS) Analysis: A Deeper Dive

A Safety Data Sheet is the cornerstone of chemical safety. For N,N,N-Trimethyloctadecan-1-aminium iodide, a careful analysis of its SDS reveals several critical hazards that demand respect and careful management.

GHS Hazard Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), N,N,N-Trimethyloctadecan-1-aminium iodide is classified with the following hazards:

-

Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1][2][3][4]

-

Acute Toxicity, Dermal (Category 3): Toxic in contact with skin.[2][3][4]

-

Skin Corrosion/Irritation (Category 1C): Causes severe skin burns and eye damage.[2][3][4]

-

Serious Eye Damage/Eye Irritation (Category 1): Causes serious eye damage.[2][3][4]

-

Specific Target Organ Toxicity (Repeated Exposure) (Category 1): Causes damage to organs through prolonged or repeated exposure.[2][3][4][5]

-

Hazardous to the Aquatic Environment, Acute Hazard (Category 1): Very toxic to aquatic life.[2][3][4]

-

Hazardous to the Aquatic Environment, Chronic Hazard (Category 1): Very toxic to aquatic life with long-lasting effects.[2]

The signal word for this compound is "Danger" .[3][4]

Physical and Chemical Properties

A summary of the key physical and chemical properties of N,N,N-Trimethyloctadecan-1-aminium iodide is presented in the table below.

| Property | Value | Source |

| Chemical Formula | C₂₁H₄₆IN | [3][6] |

| Molecular Weight | 439.5 g/mol | [3][4] |

| Appearance | White or off-white solid | EvitaChem |

| Melting Point | 238-241 °C | [4] |

| Solubility | Poorly soluble in water; soluble in organic solvents like ethanol. | EvitaChem,[4] |

The Science Behind the Hazards: A Mechanistic View

Understanding why a chemical is hazardous is paramount to fostering a true safety culture. The hazards of N,N,N-Trimethyloctadecan-1-aminium iodide are intrinsically linked to its molecular structure as a cationic surfactant.

The Corrosive Nature of Cationic Surfactants

The severe skin and eye corrosivity of N,N,N-Trimethyloctadecan-1-aminium iodide stems from its ability to disrupt biological membranes.[7][8] The positively charged quaternary ammonium headgroup can interact strongly with the negatively charged components of cell membranes, such as phospholipids and proteins. This interaction disrupts the lipid bilayer, leading to increased permeability, loss of cellular integrity, and ultimately, cell death.[7][8] The long hydrophobic octadecyl tail facilitates the insertion of the molecule into the lipid-rich environment of the stratum corneum, allowing it to penetrate the skin and cause damage to deeper tissue layers.[8]

Potential for Specific Target Organ Toxicity

The classification for specific target organ toxicity (repeated exposure) highlights the potential for cumulative damage from this compound.[2][3][4][5] While the precise mechanisms for N,N,N-Trimethyloctadecan-1-aminium iodide are not extensively documented in readily available literature, studies on other quaternary ammonium compounds suggest that prolonged exposure can lead to systemic effects.[9][10][11] The cationic nature of these compounds can lead to interactions with various biological molecules and cellular processes, potentially causing inflammation and cellular damage in target organs.[9]

Laboratory Handling and Personal Protective Equipment (PPE)

A proactive and informed approach to handling N,N,N-Trimethyloctadecan-1-aminium iodide is essential to mitigate the risks. This begins with a thorough risk assessment for any planned experiment.

The Risk Assessment Workflow

Before any work with N,N,N-Trimethyloctadecan-1-aminium iodide commences, a comprehensive risk assessment must be performed. This process is crucial for identifying potential hazards and implementing appropriate control measures.

Caption: A risk assessment workflow for handling N,N,N-Trimethyloctadecan-1-aminium iodide.

Personal Protective Equipment (PPE) Selection and Use

The selection of appropriate PPE is the last line of defense against chemical exposure and must be taken seriously.

-

Eye and Face Protection: Due to its severe eye-damaging potential, chemical splash goggles in combination with a face shield are mandatory when handling N,N,N-Trimethyloctadecan-1-aminium iodide, especially when there is a risk of splashing or dust generation.[12][13][14]

-

Skin Protection: Chemical-resistant gloves are essential. Given the dermal toxicity and corrosivity, gloves made of butyl rubber or nitrile should be used.[13][15] Always inspect gloves for any signs of degradation or punctures before use. A lab coat or a chemical-resistant apron should be worn to protect the body from potential splashes.[12][13]

-

Respiratory Protection: As N,N,N-Trimethyloctadecan-1-aminium iodide is a solid, there is a risk of inhaling dust particles, especially when transferring or weighing the material. All handling of the solid should be conducted in a certified chemical fume hood to minimize inhalation exposure.[12][13][14][16] If a fume hood is not available for a specific task and there is a potential for dust generation, a properly fitted NIOSH-approved respirator with a particulate filter may be necessary, but this should be a last resort after all engineering controls have been considered.

Experimental Protocols: Safe Handling in Practice

Adherence to established protocols is critical for ensuring safety. The following step-by-step methodologies provide a framework for the safe handling of N,N,N-Trimethyloctadecan-1-aminium iodide in a laboratory setting.

Weighing and Transferring the Solid

-

Preparation: Don all required PPE (chemical splash goggles, face shield, chemical-resistant gloves, and lab coat). Ensure the chemical fume hood is operational and the sash is at the appropriate height.

-

Containment: Place a weigh boat or appropriate container on the balance inside the fume hood.

-